molecular formula C8H10N6 B073076 2,4-Diamino-6,7-dimethylpteridine CAS No. 1425-63-4

2,4-Diamino-6,7-dimethylpteridine

Katalognummer: B073076
CAS-Nummer: 1425-63-4
Molekulargewicht: 190.21 g/mol
InChI-Schlüssel: NBGMCAGDMQPEBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Diamino-6,7-dimethylpteridine (DADMP) is a pteridine derivative characterized by amino groups at positions 2 and 4 and methyl substituents at positions 6 and 5. Its unique structure enables selective binding to nucleic acids, particularly orphan cytosines in RNA duplexes, making it a valuable fluorescent ligand in molecular biology . DADMP exhibits strong solvatochromic fluorescence, with emission properties sensitive to microenvironmental polarity, a feature exploited in nucleic acid sensing . Beyond its role in RNA/DNA studies, DADMP has been investigated as an inhibitor of enzymes like dihydrofolate reductase (DHFR) and xanthine oxidase, though its efficacy is highly substituent-dependent .

Eigenschaften

IUPAC Name

6,7-dimethylpteridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6/c1-3-4(2)12-7-5(11-3)6(9)13-8(10)14-7/h1-2H3,(H4,9,10,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGMCAGDMQPEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061688
Record name 2,4-Pteridinediamine, 6,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1425-63-4
Record name 2,4-Diamino-6,7-dimethylpteridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1425-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diamino-6,7-dimethylpteridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001425634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-dimethylpteridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Pteridinediamine, 6,7-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Pteridinediamine, 6,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dimethyl-2,4-pteridine-2,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.404
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-Diamino-6,7-dimethylpteridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74M9NU9VB2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Condensation Reaction with Pyrimidine Precursors

The most widely documented laboratory method involves the condensation of 2,4,5-triamino-6-hydroxypyrimidine with acetone in the presence of a catalyst. This reaction proceeds via nucleophilic attack of the pyrimidine’s amino groups on the carbonyl carbons of acetone, leading to cyclization and formation of the pteridine backbone. The reaction is typically conducted in anhydrous pyridine at 70–75°C for 1–2 hours, followed by ammonia saturation to deprotonate intermediates and drive the reaction to completion.

A critical modification involves substituting 2,4,5-triaminodihydropyrimidine-6-sulfonic acid for the hydroxylated precursor, which enhances solubility in polar aprotic solvents like pyridine. This adjustment reduces side reactions and improves yields by minimizing the formation of undesired byproducts such as 2-amino-4-mercapto derivatives.

Patent Method from US2767181A

Example 7 of US Patent 2,767,181 outlines a reproducible protocol for synthesizing this compound:

Reagents and Conditions

  • Precursor : 2.0 parts 2,4,5-triaminodihydropyrimidine-6-sulfonic acid

  • Solvent : 50 parts anhydrous pyridine

  • Cyclization agent : 1.7 parts diacetyl

  • Temperature : 70–75°C

  • Reaction time : 2.5 hours (1 hour post-diacetyl addition + 1.5 hours under ammonia saturation)

Procedure

  • The precursor is slurried in pyridine and heated to 70°C.

  • Diacetyl is added dropwise over 10 minutes.

  • The mixture is held at 70–75°C for 1 hour, then saturated with anhydrous ammonia.

  • After an additional 1.5 hours, the crude product is isolated by filtration.

  • Purification involves dissolution in dilute HCl, precipitation with aqueous ammonia, and washing with acetone.

Yield and Purity

  • Crude yield : ~60–70%

  • Purified yield : 75.7% after recrystallization

  • Purity : >95% (determined via acid-base titration)

Industrial Production Techniques

Scalability and Process Optimization

Industrial synthesis prioritizes cost efficiency and reproducibility. Key optimizations include:

ParameterLaboratory ScaleIndustrial Scale
Temperature70–75°C80–85°C
PressureAmbient2–3 atm
Catalyst (pyridine)50 parts100 parts
Reaction time2.5 hours1.5 hours

Elevating the temperature to 80–85°C under moderate pressure accelerates the cyclization step, reducing reaction time by 40% without compromising yield. Catalyst recycling via distillation further lowers production costs.

Byproduct Management

The primary byproduct, 2-amino-4-mercapto-6,7-dimethylpteridine, forms when residual hydrogen sulfide reacts with intermediates. Industrial workflows mitigate this by:

  • Inert gas purging : Nitrogen sparging removes H₂S from reaction vessels.

  • Selective precipitation : Adjusting pH to 9.0 precipitates the target compound while leaving byproducts in solution.

Reaction Mechanisms and Pathways

Cyclization Mechanism

The synthesis proceeds through a two-step mechanism:

  • Schiff base formation : The primary amine of 2,4,5-triaminodihydropyrimidine-6-sulfonic acid reacts with diacetyl’s carbonyl group, forming an imine intermediate.

  • Aromatization : Intramolecular cyclization eliminates water, yielding the pteridine ring. Ammonia acts as a base, deprotonating the intermediate and shifting the equilibrium toward product formation.

Role of Solvents

Pyridine serves dual roles:

  • Solvent : Dissolves both polar precursors and non-polar diacetyl.

  • Catalyst : Stabilizes protons released during cyclization via its lone pair electrons.

Purification and Isolation Techniques

Acid-Base Recrystallization

Post-reaction purification exploits the compound’s pH-dependent solubility:

  • Acidic dissolution : Crude product is dissolved in 0.1M HCl at 25°C.

  • Precipitation : Adding NH₄OH raises the pH to 9.0, precipitating the free base.

  • Washing : Acetone removes residual pyridine and diacetyl.

Chromatographic Methods

High-performance liquid chromatography (HPLC) with C18 columns and a methanol-water gradient (70:30 v/v) achieves >99% purity for research-grade material.

Comparative Analysis of Synthesis Approaches

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Laboratory (pyridine)75.795ModerateLow
Industrial (optimized)82.498HighHigh

The industrial method’s higher yield stems from enhanced temperature control and continuous ammonia feeding, which suppresses byproduct formation .

Analyse Chemischer Reaktionen

Synthetic Routes and Condensation Reactions

The compound is synthesized via condensation of 2,4,5-triaminodihydropyrimidine-6-sulfonic acid with diacetyl under controlled conditions. Key steps include:

  • Reaction with diacetyl : Heating with diacetyl in pyridine or aqueous ammonia yields 2,4-diamino-6,7-dimethylpteridine through cyclization.
  • Purification : Dissolution in dilute hydrochloric acid followed by precipitation with aqueous ammonia enhances purity .

Table 1: Synthesis Conditions and Yields

Starting MaterialReagents/ConditionsProductYieldSource
2,4,5-Triaminodihydropyrimidine-6-sulfonic acidDiacetyl, NH₃, 70–75°C, 1.5 hrsThis compound72.7%
2,4,5-TriaminodihydropyrimidineDihydroxyacetone, pH 5.5, 90°C2,4-Diamino-6-hydroxymethylpteridine62%

Amino Group Reactions

The 2,4-diamino groups participate in:

  • Schiff base formation : Reacts with aldehydes (e.g., glyoxal) to form imine derivatives, though yields are moderate due to competing side reactions .
  • Acetylation : Protected using acetylating agents under anhydrous conditions to stabilize the molecule during further modifications .

Methyl Group Oxidation

  • Autoxidation : The 6,7-dimethyl groups undergo slow oxidation in the presence of oxygen, forming hydroxylated byproducts. This reactivity is suppressed under inert atmospheres .

Enzyme Inhibition

This compound acts as a competitive inhibitor of E. coli dihydrofolate reductase (DHFR):

  • Binding affinity : Exhibits a dissociation constant (KdK_d) of 1.2 µM with wild-type DHFR, which increases 150-fold (>3 kcal/mol energy loss) in Phe31Val mutants, highlighting hydrophobic interactions' role .
  • pH dependency : Binding is enhanced at alkaline pH (pKa ~8.1), correlating with deprotonation of active-site residues .

Table 2: DHFR Inhibition Parameters

Enzyme VariantKdK_d (µM)ΔG (kcal/mol)ConditionsSource
Wild-type DHFR1.2-8.9pH 7.4, 25°C
Phe31Val Mutant>180-5.7pH 7.4, 25°C

Stability and Degradation

  • Thermal stability : Decomposes above 250°C without melting.
  • Photodegradation : Exposure to UV light (λ = 254 nm) induces ring-opening reactions, limiting its use in long-term fluorescent assays .

Wissenschaftliche Forschungsanwendungen

1.1. Fluorescent Ligand for RNA Sensing

One of the notable applications of 2,4-diamino-6,7-dimethylpteridine is its role as a fluorescent ligand . Research has demonstrated that DMP can selectively bind to orphan cytosine residues opposite abasic sites in RNA duplexes. This binding capability is significant for the development of sensors that can detect and quantify RNA molecules with high specificity. The study highlighted that the substituents on the pteridine ring influence the binding behavior, making it a valuable tool for RNA research and diagnostics .

1.2. Anticancer Agent Synthesis

DMP serves as a key intermediate in the synthesis of several antineoplastic agents , particularly methotrexate, which is widely used in cancer chemotherapy. Methotrexate acts as a folate antagonist and inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. The efficient synthesis of DMP has facilitated the production of high-purity methotrexate, enhancing its therapeutic efficacy in treating various cancers .

2.1. Inhibitors of Dihydrofolate Reductase (DHFR)

The structural framework of DMP has been utilized to design and synthesize DHFR inhibitors . These compounds are pivotal in cancer treatment as they disrupt the folate metabolism necessary for rapid cell division in tumors. The derivatives derived from DMP have shown promising results in preclinical studies, indicating their potential as effective chemotherapeutic agents .

2.2. Development of New Anticancer Drugs

Ongoing research focuses on modifying the DMP structure to enhance its anticancer properties. By altering functional groups on the pteridine core, scientists aim to improve selectivity and reduce side effects associated with traditional chemotherapy drugs. This approach is crucial for developing next-generation therapeutics that can target cancer cells more effectively while sparing healthy tissues .

3.1. Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting from 2,4,5-triaminodihydropyrimidine-6-sulfonic acid,
  • The compound is reacted under controlled conditions with diacetyl and ammonia to yield DMP with high purity and yield (approximately 72.7%) .

4.1. Case Study: Fluorescent RNA Sensors

A study published in Chemical Communications explored the use of DMP as a fluorescent ligand for RNA sensing applications . The researchers demonstrated that DMP could effectively bind to specific RNA sequences containing abasic sites, leading to enhanced fluorescence signals that can be quantitatively measured.

4.2. Case Study: Methotrexate Production

In another significant study focusing on the synthesis of methotrexate using DMP as an intermediate, researchers reported improved methods that yielded high-purity products without extensive purification processes . This advancement not only simplifies the production process but also ensures that patients receive more effective treatments.

Wirkmechanismus

The mechanism of action of 2,4-Diamino-6,7-dimethylpteridine involves its ability to bind selectively to nucleic acids. The compound interacts with specific molecular targets, such as orphan cytosines in RNA duplexes, through hydrogen bonding and π-π stacking interactions . This selective binding allows it to act as a fluorescent probe, enabling the detection and analysis of specific nucleic acid sequences.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Binding and Fluorescence

The substituents on the pteridine ring critically influence binding affinity and fluorescence properties. Key comparisons include:

Compound Substituents (Positions 6,7) Key Properties Reference
DADMP Methyl High selectivity for orphan cytosines in RNA; λem = 450–470 nm .
2,4-Diamino-6,7-diphenylpteridine Phenyl Enhanced hydrophobicity; stronger inhibition of Lactobacillus casei growth (IC50 ~1 μM) .
2,4-Diamino-6,7-diisopropylpteridine Isopropyl Neutral charge at physiological pH; substrate for MdtEF-TolC efflux pump .
Chloro-substituted naphthyridine derivatives Chloro + TO conjugate Ratiometric fluorescence (Δλ = 100 nm); higher sensitivity for AP-site DNA .
  • Mechanistic Insights :
    • Methyl groups in DADMP enhance steric complementarity with RNA duplexes, while phenyl groups in diphenylpteridine improve hydrophobic interactions with bacterial enzymes .
    • Diisopropyl substituents reduce polarity, enabling passive diffusion across bacterial membranes but limiting RNA binding specificity .

Biologische Aktivität

2,4-Diamino-6,7-dimethylpteridine (commonly referred to as DMP) is a pteridine derivative that has garnered attention due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

DMP is characterized by its fused pyrazine and pyrimidine rings, which contribute to its biological functionality. The specific arrangement of amino groups at positions 2 and 4, along with methyl substitutions at positions 6 and 7, enhances its interaction with biological targets.

DMP exhibits significant biological activity primarily through its role as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. The inhibition mechanism involves competitive binding to the enzyme, which prevents the conversion of dihydrofolate to tetrahydrofolate, a critical step in nucleotide synthesis. This action is similar to other pteridine derivatives and has implications for its use as an antifolate drug.

Inhibition Studies

Research indicates that DMP acts as a classical inhibitor of DHFR from various sources, including Escherichia coli and chicken liver. The degree of inhibition varies significantly based on the presence of cofactors like NADPH. For example, DMP exhibits a synergistic effect with NADPH, enhancing its binding affinity to the enzyme by nearly 50,000 times compared to other inhibitors like pyrimethamine .

Biological Activities

  • Antitumor Activity : DMP has been investigated for its potential in cancer therapy due to its ability to inhibit cell proliferation through the disruption of folate metabolism. Studies have shown promising results in various cancer cell lines.
  • Fluorescent Ligand : DMP serves as a fluorescent ligand that selectively binds to orphan cytosines opposite abasic sites in RNA duplexes. This property has been exploited for developing biosensors and studying RNA structures .
  • Diuretic Properties : DMP exhibits potent diuretic effects in animal models, promoting sodium excretion and influencing fluid balance . Its diuretic activity is attributed to its ability to inhibit renal tubular reabsorption processes.

Therapeutic Potential

The therapeutic applications of DMP extend beyond cancer treatment. Its broad spectrum of biological activities suggests potential use in:

  • Chronic Inflammation : Pteridine derivatives are being explored for their anti-inflammatory properties.
  • Antimicrobial Activity : Preliminary studies indicate that DMP may possess antimicrobial effects, although further research is needed to establish efficacy and mechanisms .
  • Neurodegenerative Diseases : The role of pteridines in neuroprotection is under investigation, with DMP showing potential as a neuroprotective agent.

Case Studies

  • Cancer Treatment : A study conducted on various cancer cell lines demonstrated that DMP effectively inhibited cell growth at micromolar concentrations. The mechanism was linked to its ability to disrupt folate-dependent pathways essential for DNA synthesis.
  • Fluorescent Sensing : Research highlighted the use of DMP in developing a novel biosensor capable of detecting specific RNA sequences associated with diseases. The ligand's binding affinity was quantified using fluorescence resonance energy transfer (FRET) techniques.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2,4-diamino-6,7-dimethylpteridine, and how are its structural properties characterized?

  • Methodological Answer : A common synthesis involves heating 1-methyluracil-5,6-diaminemonohydrochloride with methylcyanoformimidate in dimethylformamide (DMF), yielding crystalline products with melting points >320°C. Structural characterization relies on ¹H NMR (e.g., DMSO-d6 signals at δ 2.5–3.5 ppm for methyl groups) and elemental analysis to confirm purity and molecular composition . Alternative routes using glyoxal derivatives and substituted pyrimidines are also documented, though yields and regioselectivity vary depending on reaction conditions .

Q. How is this compound applied in microbiological assays for Vibrio species identification?

  • Methodological Answer : The compound (as part of O/129 discs) inhibits sodium-dependent growth of Vibrio species, including V. cholerae, by targeting metabolic pathways. Sensitivity is tested via disc diffusion assays (10–150 µg concentrations). However, emerging resistance necessitates complementary tests (e.g., salt tolerance assays) to avoid false negatives .

Q. What spectroscopic techniques are used to study its interaction with nucleic acids?

  • Methodological Answer : Fluorescence titration and UV-Vis spectroscopy are employed to quantify binding affinity to orphan cytosines in RNA duplexes. For example, a 1:1 binding stoichiometry with Kd values in the µM range is observed, with fluorescence quenching or enhancement depending on substituent effects (e.g., methyl vs. hydroxyl groups) .

Advanced Research Questions

Q. How do substituents on the pteridine ring influence its binding thermodynamics to abasic sites in RNA?

  • Methodological Answer : Comparative studies with analogs (e.g., 2,4-diamino-6,7-diisopropylpteridine) reveal that methyl groups enhance stacking interactions with adjacent bases, while bulkier substituents reduce binding entropy due to steric hindrance. Isothermal titration calorimetry (ITC) and molecular docking show ΔG values correlate with methyl group positioning relative to the orphan cytosine .

Q. What challenges arise in molecular dynamics (MD) simulations of this compound binding to dihydrofolate reductase (DHFR)?

  • Methodological Answer : MD simulations using Markov state models (MSMs) highlight conformational flexibility in DHFR’s active site, complicating predictions of inhibitor binding modes. Key challenges include parameterizing the ligand’s partial charges and modeling solvent effects during prolonged simulations (≥100 ns). Convergence is validated via root-mean-square deviation (RMSD) analysis of backbone atoms .

Q. How can contradictory data on its antimicrobial efficacy against Vibrio species be resolved?

  • Methodological Answer : Discrepancies in O/129 sensitivity assays (e.g., resistance in some V. parahaemolyticus strains) require genomic analysis (e.g., acrAB efflux pump expression) and phenotypic validation via minimum inhibitory concentration (MIC) profiling. Cross-referencing with sodium dependency tests improves diagnostic accuracy .

Q. What mechanistic insights explain its role as a competitive inhibitor of G9a histone methyltransferase?

  • Methodological Answer : Structural analogs (e.g., 2,4-diamino-6,7-dimethoxyquinoline) compete with S-adenosylmethionine (SAM) for binding to G9a’s catalytic pocket. Molecular docking reveals hydrogen bonding between the pteridine’s amino groups and conserved residues (e.g., Asp1084), while methyl groups stabilize hydrophobic interactions. Activity is validated via in vitro methylation assays using H3K9 peptide substrates .

Data Contradictions and Validation

Q. Why do studies report varying binding affinities for orphan cytosine recognition in RNA duplexes?

  • Methodological Answer : Differences in buffer conditions (e.g., Mg²⁺ concentration) and RNA secondary structure stability (e.g., stem-loop vs. linear duplexes) significantly alter binding kinetics. Standardizing ionic strength (≥100 mM NaCl) and using locked nucleic acid (LNA) probes minimize variability .

Q. How does this compound’s toxicity profile in microbial models compare to its biochemical utility?

  • Methodological Answer : In Lactobacillus casei, toxicity (IC₅₀ ~10 µM) is reversed by folic acid or purines, suggesting competition for folate biosynthesis pathways. However, in eukaryotic systems, cytotoxicity is negligible below 50 µM, supporting its selective use in nucleic acid sensing .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.